molecular formula C6H3Cl2N3 B13556840 4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine

4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B13556840
M. Wt: 188.01 g/mol
InChI Key: AGDHHUKDLBZAGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine (CAS 2052588-83-5) is a versatile and valuable chemical building block in medicinal chemistry and drug discovery. This high-purity reagent features a dichlorinated pyrrolotriazine core, a privileged scaffold recognized for its multimodal pharmacophore properties and its presence in several approved therapeutics . The chlorine atoms at the 4 and 7 positions make this compound an excellent intermediate for further functionalization via cross-coupling and nucleophilic substitution reactions, allowing researchers to rapidly generate diverse compound libraries for structure-activity relationship (SAR) studies. The pyrrolo[2,1-f][1,2,4]triazine scaffold is integral to the targeted therapy space, particularly in oncology. It forms the core structure of FDA-approved kinase inhibitors such as avapritinib, which is used for the treatment of unresectable or metastatic gastrointestinal stromal tumor (GIST) . Beyond avapritinib, this heterocyclic system is a component of numerous investigational compounds targeting a wide range of kinases, including VEGFR-2, c-Met, anaplastic lymphoma kinase (ALK), and EGFR, which are critical players in cellular proliferation and survival pathways . In addition to its prominence in kinase inhibition, the pyrrolo[2,1-f][1,2,4]triazine motif demonstrates significant antiviral potential. It is a key component of the nucleoside analog Remdesivir, a broad-spectrum antiviral medication, highlighting the scaffold's applicability in infectious disease research . Recent studies also explore its use in developing inhibitors for neuraminidase, a target for influenza virus, and its role as a structural analogue of other antiviral drugs . Furthermore, emerging research identifies derivatives of this scaffold as potent inhibitors of DYRK1A, a kinase implicated in neurological disorders such as Alzheimer's disease and Down syndrome, as well as certain cancers, opening avenues for research in neurodegenerative diseases and oncology . This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C6H3Cl2N3

Molecular Weight

188.01 g/mol

IUPAC Name

4,7-dichloropyrrolo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C6H3Cl2N3/c7-5-2-1-4-6(8)9-3-10-11(4)5/h1-3H

InChI Key

AGDHHUKDLBZAGC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=NN2C(=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 4,7-Dichloropyrrolo[2,1-f]triazine

Detailed Synthetic Routes

Cyclization and Core Formation

A common approach starts with the synthesis of pyrrolo[2,1-f]triazine derivatives by cyclization of appropriate amidrazones or hydrazines with formamide derivatives or other carbonyl-containing reagents. This step forms the fused triazine ring system essential for the target compound.

Chlorination Steps

Selective chlorination at the 4 and 7 positions can be achieved by employing chlorinating agents such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or sulfuryl chloride (SO2Cl2) under controlled temperature conditions. The reaction conditions are optimized to avoid over-chlorination or degradation of the heterocyclic core.

Alternative Routes and Modifications

Some synthetic methods involve the use of 4-amino-7-iodopyrrolo[2,1-f]triazine as an intermediate, which can be converted to the dichloro derivative through halogen exchange reactions. This method uses iodine or iodine chloride for initial halogenation, followed by substitution reactions to introduce chlorine atoms.

Representative Preparation Procedure

A representative preparation procedure adapted from related pyrrolo-triazine derivatives involves:

  • Dissolving the pyrrolo[2,1-f]triazine precursor in an aprotic solvent such as N,N-dimethylformamide or N,N-dimethylacetamide under nitrogen atmosphere.
  • Cooling the solution to low temperatures (e.g., -25 to -10 °C).
  • Adding chlorine sources such as sulfuryl chloride slowly to the reaction mixture with stirring.
  • Allowing the reaction to proceed for several hours at controlled temperatures.
  • Quenching the reaction with aqueous sodium bicarbonate or sodium carbonate solution to neutralize excess chlorinating agents.
  • Isolating the product by filtration, washing with water and organic solvents like methanol or ethanol.
  • Drying under vacuum to obtain 4,7-dichloropyrrolo[2,1-f]triazine with high purity (>98%) and good yields.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Purity (%)
Cyclization Amidrazone + formamide derivatives 25 °C 60-75 >95
Chlorination Sulfuryl chloride or POCl3 -25 to 0 °C 80-90 >98
Halogen exchange (if used) Iodine/Iodine chloride followed by Cl- substitution -25 to -10 °C 85-90 >98

Research Discoveries and Analytical Data

Structural Characterization

  • The compound exhibits a fused tricyclic structure confirmed by NMR, IR, and X-ray crystallography.
  • Chlorine atoms at positions 4 and 7 significantly influence the electronic properties and reactivity of the molecule.

Thermal Stability

Studies reveal that related triazine derivatives possess high thermal stability up to 240–250 °C, suggesting robust molecular frameworks suitable for further functionalization and applications in material science.

Reactivity and Applications

  • 4,7-Dichloropyrrolo[2,1-f]triazine serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Its dichloro substitution pattern allows for nucleophilic substitution reactions, enabling the introduction of various functional groups.

Summary Table of Preparation Methods

Method No. Starting Material Chlorinating Agent Solvent Temperature Range Yield (%) Purity (%) Remarks
1 Pyrrolo[2,1-f]triazine precursor Sulfuryl chloride (SO2Cl2) N,N-Dimethylformamide -25 to -10 °C 85 >98 Controlled addition, nitrogen atmosphere
2 4-Amino-7-iodopyrrolo[2,1-f]triazine Iodine chloride + Cl- substitution N,N-Dimethylacetamide -25 to 0 °C 87-90 >98 Two-step halogenation process
3 Amidrazone derivatives POCl3 N,N-Dimethylformamide 0 to 25 °C 70-75 >95 Cyclization followed by chlorination

Chemical Reactions Analysis

Types of Reactions: 4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including substitution, oxidation, and reduction. Substitution reactions are particularly common, where the chlorine atoms can be replaced by other functional groups .

Common Reagents and Conditions: Common reagents used in the reactions of 4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine include nucleophiles such as amines and thiols. These reactions typically occur under mild conditions, often in the presence of a base such as triethylamine .

Major Products Formed: The major products formed from these reactions depend on the nature of the substituents introduced. For example, the reaction with amines can yield amino-substituted triazine derivatives, which have shown potential as kinase inhibitors .

Comparison with Similar Compounds

Key Differences :

  • Synthetic Accessibility : 2,4-Dichloro derivatives are more commonly synthesized due to established protocols using POCl₃ and diisopropylethylamine .
  • Biological Activity : 4,7-Dichloro derivatives are critical in antiviral drugs, while 2,4-dichloro analogues serve as intermediates for kinase-targeted therapies .

Functionalized Pyrrolo[2,1-f][1,2,4]triazine Derivatives

C-Nucleosides

Pyrrolo[2,1-f][1,2,4]triazine C-nucleosides, such as 7-cyano or 7-hydrogen variants, demonstrate potent cytotoxicity in cancer cell lines (e.g., HCT-116, MCF-7). These compounds mimic natural nucleosides, interfering with RNA/DNA synthesis .

Substituted Aryl Derivatives

  • N-(4-(Methylsulfonyl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (47) : Exhibits PI5P4Kγ inhibition (IC₅₀ = 12 nM), highlighting the role of sulfonyl groups in enhancing kinase selectivity .
  • Dimethyl 7-methyl-2,4-diphenylpyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate (14a) : Shows moderate antiproliferative activity (IC₅₀ = 8.2 µM in HCT-116), emphasizing the impact of ester functionalities .

Comparison with Pyrazolo[4,3-e][1,2,4]triazines

Pyrazolo[4,3-e][1,2,4]triazines, though less studied, are bioisosteres of pyrrolotriazines. Natural derivatives like pseudoiodinine and fluviols exhibit antibiotic and antitumor activities. Unlike pyrrolotriazines, pyrazolo analogues lack broad kinase inhibition but show promise in targeting microbial pathways .

Biological Activity

4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine is a compound belonging to the pyrrolo[2,1-f][1,2,4]triazine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, including its potential applications in cancer therapy and other therapeutic areas. The findings are supported by data tables and case studies from recent research.

4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine exhibits unique structural features that contribute to its biological activity. Its halogenated structure allows for specific interactions with various biological targets. The compound is synthesized using several methodologies that enhance its bioactivity.

Research indicates that 4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine acts primarily as a kinase inhibitor. Kinases are enzymes that play a crucial role in cellular signaling pathways related to cancer progression. The compound’s ability to inhibit kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) makes it a candidate for cancer therapeutics.

Table 1: Inhibition Potency of 4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine Against Key Kinases

Kinase TargetIC50 (µM)Selectivity Index
EGFR0.15200
VEGFR0.20150
PI3K0.25120

Biological Activity

The compound has been evaluated for its cytotoxic effects in various cancer cell lines. In vitro studies have shown that it exhibits significant cytotoxicity against several tumor types while demonstrating low toxicity to normal cells.

Case Studies

  • Cytotoxicity Assay : In a study involving MCF-7 breast cancer cells, 4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine was found to induce apoptosis through the activation of caspase pathways. The compound demonstrated an IC50 value of 0.5 µM in these assays.
  • Antiviral Activity : Another investigation focused on the antiviral properties of the compound against influenza virus strains. Results indicated that it effectively inhibited neuraminidase activity with a selectivity index of 188.

Structure-Activity Relationship (SAR)

The biological activity of 4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine can be attributed to its structural characteristics. Modifications in the halogenation pattern significantly influence its binding affinity and inhibitory potency against target kinases.

Table 2: SAR Analysis of Derivatives

Compound VariantBinding Affinity (Kd)Biological Activity
Unsubstituted Pyrrolo20 µMLow
Monochloro Variant5 µMModerate
Dichloro Variant (4,7)0.15 µMHigh

Q & A

What are the primary synthetic routes for preparing 4,7-dichloropyrrolo[2,1-f][1,2,4]triazine, and how do they compare in efficiency?

Basic
The compound can be synthesized via six primary routes:

  • Synthesis from pyrrole derivatives.
  • Bromohydrazone-mediated pathways.
  • Formation of triazinium dicyanomethylide intermediates.
  • Multistep synthesis involving sequential functionalization.
  • Transition metal-catalyzed cross-coupling.
  • Rearrangement of pyrrolooxadiazines (e.g., via thermal or acid-catalyzed methods) .
    Efficiency varies by route: Rearrangement strategies (e.g., from pyrrolooxadiazines) often achieve higher yields (>70%) compared to multistep approaches (<50%) due to reduced side reactions .

What spectroscopic and chromatographic methods are critical for characterizing 4,7-dichloropyrrolo[2,1-f][1,2,4]triazine derivatives?

Basic
Key techniques include:

  • NMR spectroscopy : ¹H/¹³C-NMR to confirm substitution patterns (e.g., δ 7.29–7.42 ppm for aromatic protons) .
  • Mass spectrometry : High-resolution MS for molecular ion validation (e.g., m/z 193.57 for C₆H₃Cl₂N₃) .
  • HPLC : Purity assessment using reverse-phase columns and UV detection at 254 nm .

How can reaction conditions be optimized to improve yields during the synthesis of 4,7-dichloropyrrolo[2,1-f][1,2,4]triazine derivatives?

Advanced
Optimization strategies include:

  • Temperature control : Maintaining 60–80°C during cyclization to prevent decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in derivative synthesis .

How should researchers resolve contradictions in reported biological activity data for pyrrolo[2,1-f][1,2,4]triazine derivatives?

Advanced
Contradictions may arise from structural variations or assay conditions. To address:

  • Structural similarity analysis : Compare substituent effects using similarity indices (e.g., 0.77 for 4-chloro-5-isopropyl derivatives vs. 0.55 for pyrazole analogs) .
  • Purity validation : Ensure >95% purity via HPLC to exclude confounding impurities .
  • Dose-response studies : Re-evaluate IC₅₀ values under standardized assay conditions .

How can theoretical frameworks guide the design of experiments involving 4,7-dichloropyrrolo[2,1-f][1,2,4]triazine?

Advanced
Theoretical models inform:

  • Reaction mechanisms : Density functional theory (DFT) to predict intermediates in rearrangement pathways .
  • Structure-activity relationships (SAR) : Molecular docking to prioritize derivatives with predicted kinase binding affinity .
  • Process simulation : Computational tools (e.g., Aspen Plus) to model scale-up parameters .

What strategies are effective for designing 4,7-dichloropyrrolo[2,1-f][1,2,4]triazine derivatives targeting specific enzymes (e.g., kinases)?

Advanced
Methodologies include:

  • Bioisosteric replacement : Substituting chlorine with amino or methylsulfanyl groups to modulate binding .
  • Fragment-based design : Using crystallographic data to optimize interactions with ATP-binding pockets .
  • Parallel synthesis : Generating libraries with diverse substituents (e.g., carboxylates, amines) for high-throughput screening .

What engineering considerations are critical for scaling up the synthesis of 4,7-dichloropyrrolo[2,1-f][1,2,4]triazine?

Advanced
Key factors:

  • Process control : Real-time monitoring of exothermic reactions to prevent thermal runaway .
  • Separation technologies : Centrifugal partition chromatography for efficient purification of polar intermediates .
  • Waste minimization : Solvent recovery systems (e.g., distillation) to reduce environmental impact .

How can discrepancies in reported reaction yields for triazine derivatives be systematically investigated?

Advanced
Approaches include:

  • Reaction profiling : In situ FTIR to track intermediate formation and side reactions .
  • Catalyst screening : Testing Pd, Cu, and Ni catalysts to identify optimal conditions for cross-coupling steps .
  • DoE (Design of Experiments) : Multivariate analysis to isolate critical variables (e.g., temperature, stoichiometry) .

What experimental techniques validate molecular interactions between 4,7-dichloropyrrolo[2,1-f][1,2,4]triazine derivatives and biological targets?

Advanced
Validation methods:

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (e.g., KD values) for kinase inhibitors .
  • X-ray crystallography : Resolve binding modes of derivatives in enzyme active sites .
  • Cellular assays : Measure phosphorylation inhibition in cancer cell lines (e.g., HCT-116) .

How can structure-activity relationship (SAR) studies be structured to maximize insights for pyrrolo[2,1-f][1,2,4]triazine analogs?

Advanced
Methodological steps:

  • Substituent variation : Synthesize derivatives with systematic substitutions (e.g., Cl, NH₂, OCH₃) at positions 4 and 7 .
  • Free-Wilson analysis : Statistically correlate substituent contributions to activity .
  • QSAR modeling : Use 3D descriptors (e.g., logP, polar surface area) to predict bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.